molecular formula C21H23N5O B5613131 N-phenyl-4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide

N-phenyl-4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide

Cat. No. B5613131
M. Wt: 361.4 g/mol
InChI Key: KGZKCPXJRNGNPR-UHFFFAOYSA-N
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Description

Introduction This compound belongs to a class of chemicals known for their potential in pharmacological applications due to their structural uniqueness and chemical properties. Although the specific compound “N-phenyl-4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide” doesn't have direct references, related structures have been studied for their biological and chemical significance. These compounds are primarily investigated for their roles as inhibitors and agents in various biological pathways and have been synthesized for medicinal chemistry applications.

Synthesis Analysis Synthesis of similar compounds involves multi-step reactions, including cyclo condensations and functional group transformations. These processes involve the use of specific reagents and conditions to achieve the desired chemical structure, which is foundational for its biological activities. The synthesis routes vary based on the desired substitutions on the core structure which significantly affects the compound's physical and chemical properties (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).

Future Directions

The potential applications of this compound would likely depend on its specific physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals, or in other areas of chemical research .

properties

IUPAC Name

N-phenyl-4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c27-21(24-19-6-2-1-3-7-19)25-12-8-18(9-13-25)20-23-11-14-26(20)16-17-5-4-10-22-15-17/h1-7,10-11,14-15,18H,8-9,12-13,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZKCPXJRNGNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CN2CC3=CN=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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